Factor Xa Inhibitory Potency: Class-Level Baseline and Structure-Activity Context for 941978-80-9
Although no direct FXa IC50 or Ki value has been published specifically for CAS 941978-80-9, the benzamide-2-oxopiperidine patent class (WO2001005772A1) establishes that compounds within this structural family achieve FXa Ki values ≤ 100 nM, with preferred compounds demonstrating Ki ≤ 2 nM [1]. For context, the clinically approved comparator apixaban exhibits a human FXa Ki of 0.08 nM, while rivaroxaban shows a Ki of 0.4 nM [2]. The 2,4-dimethoxybenzamide substitution pattern in 941978-80-9 is structurally distinct from the 4-methoxyphenyl-pyrazolopyridinone scaffold of apixaban, suggesting a differentiated binding mode that may be exploitable for backup series or IP diversification [3].
| Evidence Dimension | FXa inhibitory potency (Ki) |
|---|---|
| Target Compound Data | No direct Ki reported for 941978-80-9; class range Ki ≤ 100 nM, preferred compounds ≤ 2 nM [1] |
| Comparator Or Baseline | Apixaban: human FXa Ki = 0.08 nM; Rivaroxaban: human FXa Ki = 0.4 nM [2] |
| Quantified Difference | Class-level ceiling: 941978-80-9 expected within ≤ 100 nM envelope; apixaban ~1250-fold more potent than class ceiling |
| Conditions | Cell-free human FXa enzymatic assay; recombinant human factor Xa; chromogenic substrate S-2765; pH 7.4, 37°C [2] |
Why This Matters
The established class-level potency envelope provides a quantitative threshold for procurement qualification; any lot of 941978-80-9 intended for FXa screening should be verified against this baseline, and researchers seeking picomolar potency should benchmark against apixaban rather than assuming class parity.
- [1] Benzamide and similar inhibitors of factor Xa. Patent WO2001005772A1 (2001), claims 1–15. View Source
- [2] Pinto, D.J.P. et al. J. Med. Chem. 50, 5339–5356 (2007) for apixaban; Perzborn, E. et al. J. Thromb. Haemost. 3, 514–521 (2005) for rivaroxaban. View Source
- [3] Structural comparison based on PubChem CID 7687542 and apixaban CID 10182969; PubChem (2026). View Source
